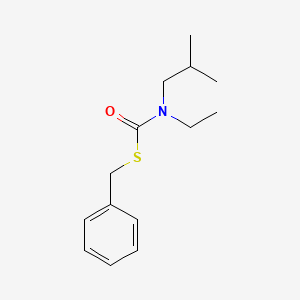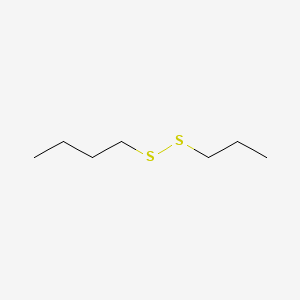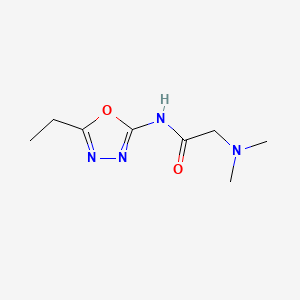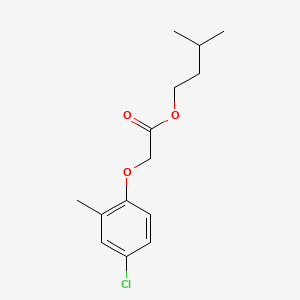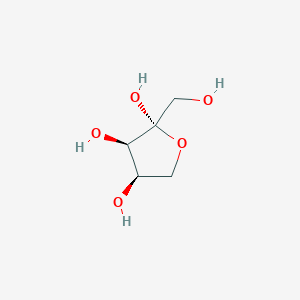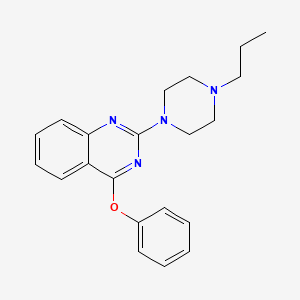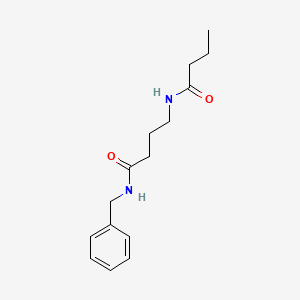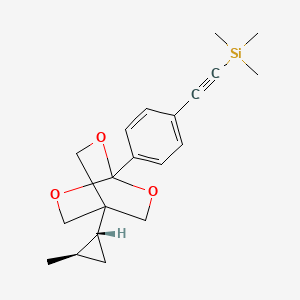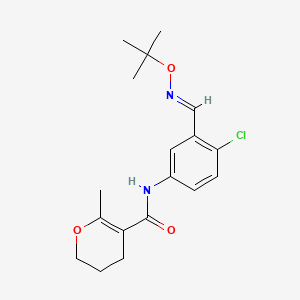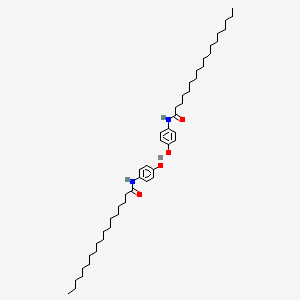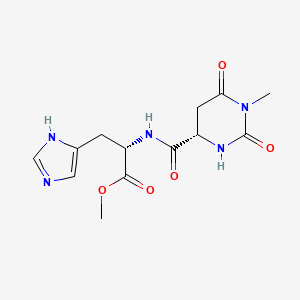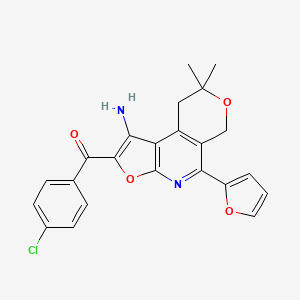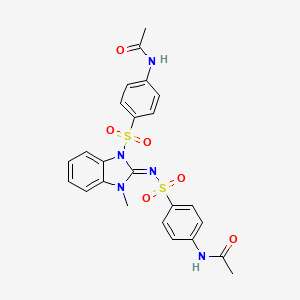
N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide is a complex organic compound with a molecular formula of C22H22N4O6S2 and a molecular weight of 502.572 g/mol This compound is known for its unique structure, which includes both benzimidazole and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzimidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Similar structure with sulfonamide and acetyl groups.
Acetanilide, 4’-sulfanilyl-: Contains sulfonamide and acetyl groups but lacks the benzimidazole moiety.
N-Acetyldapsone: Another sulfonamide derivative with acetyl groups.
Uniqueness
N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide is unique due to its combination of benzimidazole and sulfonamide functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
193696-70-7 |
|---|---|
Molecular Formula |
C24H23N5O6S2 |
Molecular Weight |
541.6 g/mol |
IUPAC Name |
N-[4-[(E)-[1-(4-acetamidophenyl)sulfonyl-3-methylbenzimidazol-2-ylidene]amino]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C24H23N5O6S2/c1-16(30)25-18-8-12-20(13-9-18)36(32,33)27-24-28(3)22-6-4-5-7-23(22)29(24)37(34,35)21-14-10-19(11-15-21)26-17(2)31/h4-15H,1-3H3,(H,25,30)(H,26,31)/b27-24+ |
InChI Key |
SMMZMYKRLROKIK-SOYKGTTHSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C/2\N(C3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C2N(C3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


